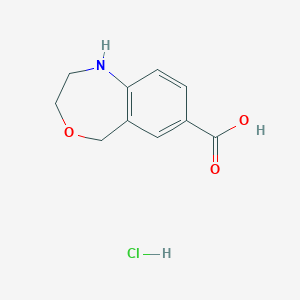![molecular formula C9H15ClN2O B2887476 [2-(Benzyloxy)ethyl]hydrazine hydrochloride CAS No. 81866-70-8](/img/structure/B2887476.png)
[2-(Benzyloxy)ethyl]hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzyloxy)ethyl]hydrazine hydrochloride: is an organic compound with the chemical formula C9H15ClN2O and a molecular weight of 202.68 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is typically stored at 4°C and appears as an oil .
Mecanismo De Acción
Target of Action
The primary targets of [2-(Benzyloxy)ethyl]hydrazine hydrochloride are aldehydes and ketones . These compounds play a crucial role in various biochemical processes, including energy metabolism and signal transduction.
Mode of Action
This compound interacts with its targets (aldehydes and ketones) through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of a hydrazone derivative .
Biochemical Pathways
The formation of hydrazones affects the metabolic pathways involving aldehydes and ketones. For instance, it can interfere with the glycolysis pathway, where the conversion of glucose into pyruvate involves several intermediates that are aldehydes or ketones . The downstream effects of this interference can be complex and depend on the specific metabolic context.
Result of Action
The molecular and cellular effects of this compound’s action are the result of its interaction with aldehydes and ketones. By forming hydrazone derivatives, it can potentially alter the normal function of these compounds, leading to changes in cellular metabolism and signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)ethyl]hydrazine hydrochloride involves the reaction of 2-(benzyloxy)ethanol with hydrazine hydrate in the presence of hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the compound is produced in bulk quantities. The process involves the same basic reaction but is scaled up to accommodate larger volumes. The product is then purified and packaged under argon or vacuum to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Benzyloxy)ethyl]hydrazine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Typical reducing agents are and .
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids , while reduction could produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(Benzyloxy)ethyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions, including hydrazone formation and Schiff base synthesis .
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein modification. It is used to investigate the mechanisms of various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on different biological targets and pathways .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients .
Comparación Con Compuestos Similares
- [2-(Methoxy)ethyl]hydrazine hydrochloride
- [2-(Ethoxy)ethyl]hydrazine hydrochloride
- [2-(Phenoxy)ethyl]hydrazine hydrochloride
Comparison: Compared to these similar compounds, [2-(Benzyloxy)ethyl]hydrazine hydrochloride is unique due to its benzyloxy group , which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Propiedades
IUPAC Name |
2-phenylmethoxyethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-11-6-7-12-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOGWPTXWWUJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81866-70-8 |
Source


|
| Record name | [2-(benzyloxy)ethyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
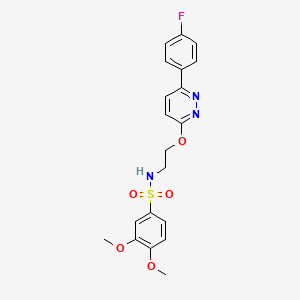
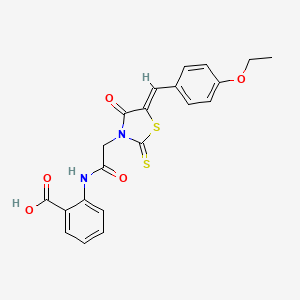
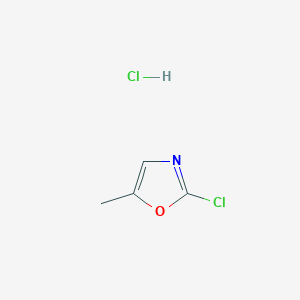
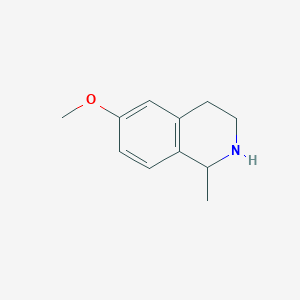
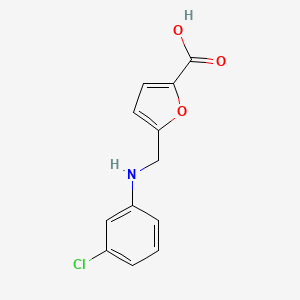
![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)
![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)
![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)
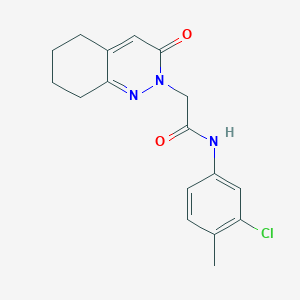
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)

